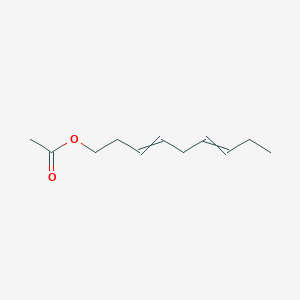3,6-Nonadien-1-ol, acetate
CAS No.: 76649-26-8
Cat. No.: VC3897880
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 76649-26-8 |
|---|---|
| Molecular Formula | C11H18O2 |
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | [(3E,6E)-nona-3,6-dienyl] acetate |
| Standard InChI | InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h4-5,7-8H,3,6,9-10H2,1-2H3/b5-4+,8-7+ |
| Standard InChI Key | CMNKZQXSZSHGNF-AOSYACOCSA-N |
| Isomeric SMILES | CC/C=C/C/C=C/CCOC(=O)C |
| SMILES | CCC=CCC=CCCOC(=O)C |
| Canonical SMILES | CCC=CCC=CCCOC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Stereochemistry
3,6-Nonadien-1-ol, acetate belongs to the class of aliphatic acetates with unsaturated hydrocarbon chains. Its IUPAC name is 3,6-nonadien-1-yl acetate, reflecting the acetate ester derivative of 3,6-nonadien-1-ol. The compound’s structure includes a nine-carbon chain with double bonds at positions 3 and 6, terminated by an acetyloxy group (-OAc) at the first carbon . The stereochemistry of the double bonds (E/Z configuration) influences its physicochemical behavior, though specific stereoisomeric data for this compound remain undocumented in publicly available literature .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 76649-26-8 | |
| Molecular Formula | ||
| Molecular Weight | 182.2594 g/mol | |
| IUPAC Name | 3,6-Nonadien-1-yl acetate | |
| Synonyms | Nona-3,6-dienyl acetate |
Synthesis and Production
Precursor Alcohol: 3,6-Nonadien-1-ol
The synthesis of 3,6-nonadien-1-ol, acetate typically involves the acetylation of its precursor alcohol, 3,6-nonadien-1-ol (CAS 56805-23-3) . This alcohol, characterized by the formula , features a trans,cis-(E,Z) configuration in its double bonds, as confirmed by gas chromatography retention indices and mass spectrometry .
Acetylation Reaction
The esterification process employs acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., sulfuric acid) to yield the acetate ester. Reaction conditions—such as temperature, solvent choice, and reaction time—are optimized to maximize yield while minimizing isomerization of the double bonds. Industrial-scale production may utilize continuous-flow reactors to enhance efficiency .
Physicochemical Properties
Spectral Data
While experimental spectral data for 3,6-nonadien-1-ol, acetate are scarce, its alcohol precursor has been extensively analyzed. Gas chromatography (GC) studies of 3,6-nonadien-1-ol using polar columns (e.g., DB-Wax) report retention indices of 1731–1764 under programmed temperature conditions . These values suggest moderate polarity and volatility, which are expected to persist in the acetylated derivative.
Thermodynamic Properties
The compound’s boiling point and vapor pressure can be estimated using group contribution methods. For instance, the presence of conjugated double bonds and the acetyloxy group likely reduces volatility compared to saturated analogs. Predictive models indicate a boiling point range of 220–240°C at atmospheric pressure, though experimental validation is required .
Applications in Fragrance and Flavor Industries
Olfactory Profile
3,6-Nonadien-1-ol, acetate is valued in perfumery for its green, fruity, and marine odor characteristics. Its unsaturated structure contributes to a higher odor threshold compared to saturated esters, making it suitable for fresh and aquatic fragrance compositions.
Stability and Formulation Challenges
The conjugated diene system renders the compound susceptible to oxidation and photodegradation. Formulators often incorporate antioxidants (e.g., BHT) and UV stabilizers to extend shelf life in consumer products .
Environmental Impact and Regulatory Compliance
Biodegradability and Ecotoxicity
Using the RIFM Environmental Framework, 3,6-nonadien-1-ol, acetate exhibits low persistence (P) and bioaccumulation (B) potential. Risk quotients (PEC/PNEC) for aquatic ecosystems are <1, indicating no significant environmental risk at reported usage volumes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume